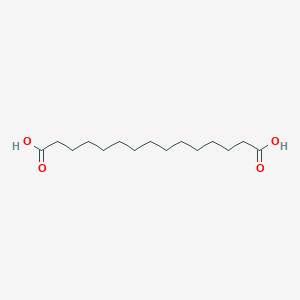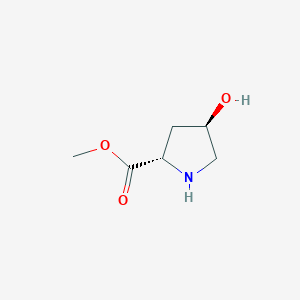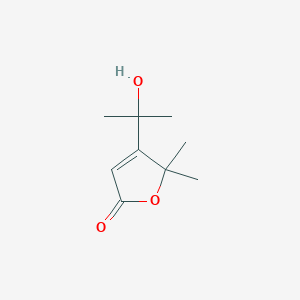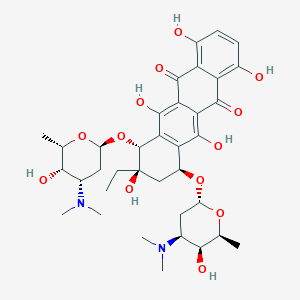
Isorhodomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorhodomycin A is a natural product that was first isolated from the marine bacterium Streptomyces sp. CNS284. It belongs to the class of rhodomycins, which are known for their potent antibacterial and antitumor activities. Isorhodomycin A has been of particular interest to researchers due to its unique chemical structure and promising biological activities.
Applications De Recherche Scientifique
Antimicrobial Therapy
Isorhodomycin A, along with other antibiotics, has been a crucial element in the development of antimicrobial therapies. A significant historical milestone was the combination therapy with streptomycin and p-aminosalicylic acid, which effectively reduced the occurrence of resistance in tuberculosis treatment. The inclusion of potent drugs like rifampicin and pyrazinamide in treatment regimens further revolutionized therapy, allowing for shorter and more effective treatment durations (Mitchison, 2004).
Pulmonary Fibrosis Research
Isorhodomycin A has been studied for its potential therapeutic effects in pulmonary fibrosis. A study focusing on isorhamnetin, a related compound, showed promising results in inhibiting collagen deposition and epithelial-mesenchymal transition (EMT) in bleomycin-induced pulmonary fibrosis models. This suggests a potential pathway for isorhodomycin A in treating similar conditions (Zheng et al., 2018).
Genetic Engineering of Antibiotics
Isorhodomycin A's chemical class has been explored in genetic engineering to produce hybrid antibiotics. By transferring biosynthetic genes between strains producing different antibiotics, novel compounds with potentially enhanced properties can be created. This approach opens up new possibilities for the development of more effective antibiotics (Hopwood et al., 1985).
Understanding Antibiotic Mechanisms
Research on antibiotics like isorhodomycin A has contributed to a deeper understanding of the mechanisms of various antibiotics. This knowledge is crucial in developing more effective treatment strategies and combating drug resistance. Studies on antibiotics' effects on cell membranes and cell division proteins provide valuable insights into their mechanisms of action (Pogliano, Pogliano, & Silverman, 2012).
Plant Growth-Regulating Activity
Isorhodomycin A, along with other non-medical application antibiotics, has been studied for its potential as a plant growth regulator. This research indicates the possibility of using such compounds in agriculture to enhance crop yields in an eco-friendly manner (Boikova et al., 2019).
Propriétés
Numéro CAS |
1403-81-2 |
|---|---|
Nom du produit |
Isorhodomycin A |
Formule moléculaire |
C36H48N2O13 |
Poids moléculaire |
716.8 g/mol |
Nom IUPAC |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O13/c1-8-36(47)13-20(50-21-11-16(37(4)5)29(41)14(2)48-21)25-28(35(36)51-22-12-17(38(6)7)30(42)15(3)49-22)34(46)27-26(33(25)45)31(43)23-18(39)9-10-19(40)24(23)32(27)44/h9-10,14-17,20-22,29-30,35,39-42,45-47H,8,11-13H2,1-7H3/t14-,15-,16-,17-,20-,21-,22-,29+,30+,35+,36+/m0/s1 |
Clé InChI |
ZWVCTHFFGBPZIN-OCSXNPFMSA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
SMILES canonique |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



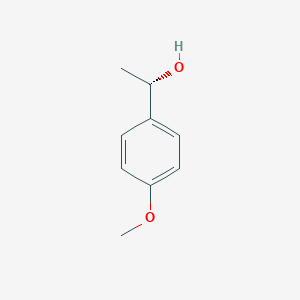

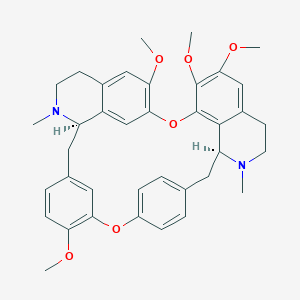
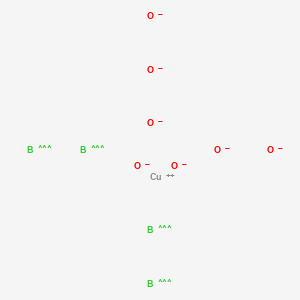
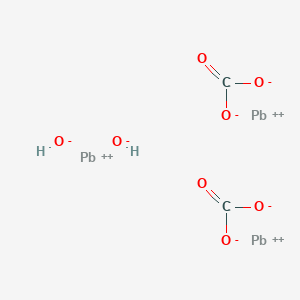
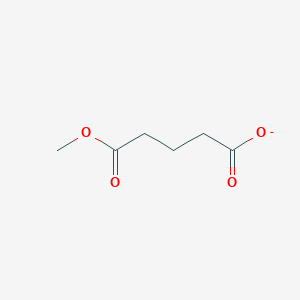

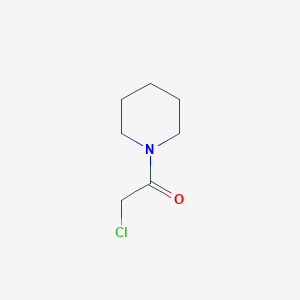
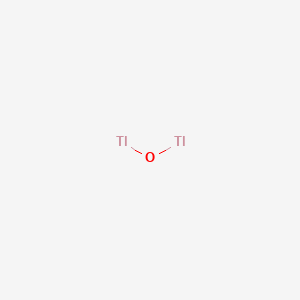

![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
